BAT2 is classified as an aminotransferase, a type of enzyme that catalyzes the transfer of an amino group from an amino acid to a keto acid. This classification places it within the broader category of enzymes involved in amino acid metabolism. In Saccharomyces cerevisiae, BAT2 works alongside another aminotransferase, BAT1, which is localized in mitochondria. The two proteins exhibit significant functional overlap but also distinct roles in amino acid synthesis and degradation.
The synthesis of BAT2 can be analyzed through various methods, primarily focusing on genetic engineering techniques used to manipulate its expression in yeast. For instance, deletion mutants of the BAT2 gene can be created using polymerase chain reaction (PCR) techniques to amplify specific gene segments. The deletion cassettes can then be transformed into yeast cells using methods such as the lithium acetate method, which facilitates the uptake of foreign DNA.
The construction of BAT2 deletion mutants involves several steps:
The molecular structure of BAT2 reveals that it consists of 376 amino acids and features a characteristic fold typical of aminotransferases. Structural studies have shown that BAT2 contains specific binding sites for both the amino donor (branched-chain amino acids) and the keto acceptor, facilitating its enzymatic function.
Crystallographic data indicate that BAT2 has a homodimeric structure, which is essential for its catalytic activity. The active site contains key residues that participate in the transamination reaction, allowing for efficient substrate binding and conversion .
BAT2 catalyzes the transamination reactions involving branched-chain amino acids. The primary reaction can be summarized as follows:
The kinetics of these reactions can be influenced by various factors including substrate concentration, pH, and temperature. Studies have demonstrated that BAT2 exhibits different affinities for its substrates depending on these conditions, highlighting its regulatory role in amino acid metabolism .
The mechanism by which BAT2 operates involves several steps:
Experimental data suggest that mutations within the active site significantly reduce enzymatic activity, confirming the importance of specific residues for function .
BAT2 is a soluble protein predominantly found in the cytoplasm of yeast cells. It exhibits optimal activity at physiological pH levels (around pH 7) and temperatures typical for yeast growth (30 °C).
Chemically, BAT2 is sensitive to changes in ionic strength and temperature, which can affect its stability and activity. Inhibitors or competitive substrates can also modulate its function, making it a target for metabolic engineering applications .
BAT2 has significant implications in scientific research and biotechnology:
Table 1: Comparative Features of BAT2 in Humans and Yeast
Feature | Homo sapiens | Saccharomyces cerevisiae |
---|---|---|
Genomic Location | MHC class III (6p21.33) | Chromosome X (YJR148W) |
Protein Function | RNA processing, immune regulation | BCAA catabolism, fusel alcohol synthesis |
Key Domains | RNA-binding, proline-rich regions | Aminotransferase catalytic domain |
Expression Context | Immune cells, neural progenitors | Glucose-rich/catabolic conditions |
Paralog | None | BAT1 (mitochondrial biosynthetic role) |
Genetic Variants and Immune Modulation in HumansA 2023 nested case-control study (n=1,582) identified six tag SNPs in human BAT2 linked to influenza vaccine responsiveness [1]:
Table 2: Key BAT2 Genetic Variants Affecting Influenza Vaccine Response
Variant | Genotype | Effect on Vaccine Response | Odds Ratio (95% CI) | p-value |
---|---|---|---|---|
rs1046089 | GA+AA | Reduced low-responsiveness risk | 0.562 (0.398–0.795) | 1.12 × 10⁻³ |
rs9366785 | GA+AA | Increased low-responsiveness risk | 1.854 (1.229–2.799) | 0.003 |
Haplotype | CCAGAG | Higher antibody response | 0.37 (0.23–0.58) | <0.001 |
Functional Mechanisms in YeastIn S. cerevisiae, BAT2 exemplifies subfunctionalization post-WGD:
BAT2 in Biotechnology and DiseaseHuman BAT2 variants are implicated in autoimmune and inflammatory disorders:
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